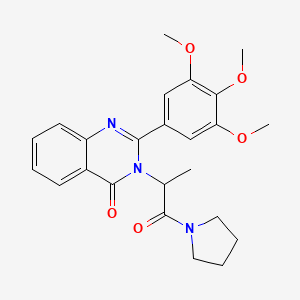
1-(1-Oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)pyrrolidine is a useful research compound. Its molecular formula is C24H27N3O5 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(1-Oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)pyrrolidine, identified by its CAS number 83409-10-3, is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its anticancer and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H29N3O. Its structure features a pyrrolidine ring linked to a quinazoline derivative, which is known for various pharmacological activities. The presence of the trimethoxyphenyl group may contribute to its biological efficacy.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, a related study on 5-oxopyrrolidine derivatives demonstrated potent anticancer activity against A549 lung adenocarcinoma cells. These compounds were evaluated using an MTT assay, where they displayed structure-dependent cytotoxicity. Notably, some derivatives reduced A549 cell viability significantly while showing minimal toxicity to non-cancerous human small airway epithelial cells (HSAEC-1 KT) .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 15 | A549 | 66% viability at 100 µM | More potent than other tested compounds |
| Compound 21 | A549 | Highest activity among derivatives | Favorable low cytotoxicity on non-cancerous cells |
These findings suggest that the structural modifications in pyrrolidine derivatives can enhance their anticancer activity while maintaining selectivity towards cancerous cells.
Antimicrobial Activity
The antimicrobial properties of pyrrolidine derivatives have also been extensively studied. In particular, compounds derived from pyrrolidine have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism underlying their antimicrobial action often involves the disruption of bacterial cell membranes or interference with metabolic pathways .
Table 2: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Target Pathogen | MIC (mg/mL) | Activity |
|---|---|---|---|
| Compound A | S. aureus | 0.0039 - 0.025 | Complete death within 8 hours |
| Compound B | E. coli | 0.005 - 0.02 | Significant growth inhibition |
The studies highlight that the presence of halogen substituents in the pyrrolidine structure may enhance antibacterial activity .
Case Studies
One notable case study involved testing a series of pyrrolidine derivatives against clinically relevant pathogens. The results indicated that certain modifications in the chemical structure led to improved efficacy against resistant strains. For example, compounds with specific functional groups demonstrated enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), providing insights into potential therapeutic applications .
Propiedades
Número CAS |
83409-10-3 |
|---|---|
Fórmula molecular |
C24H27N3O5 |
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-2-(3,4,5-trimethoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C24H27N3O5/c1-15(23(28)26-11-7-8-12-26)27-22(25-18-10-6-5-9-17(18)24(27)29)16-13-19(30-2)21(32-4)20(14-16)31-3/h5-6,9-10,13-15H,7-8,11-12H2,1-4H3 |
Clave InChI |
XVRFKKDUBCRARP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CCCC1)N2C(=NC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















